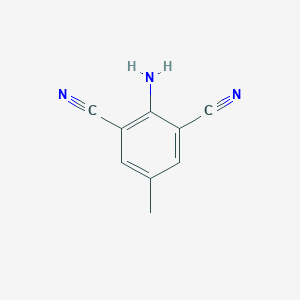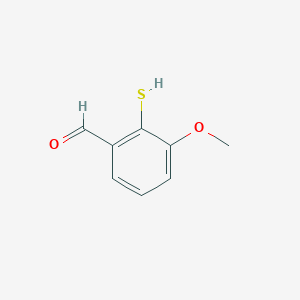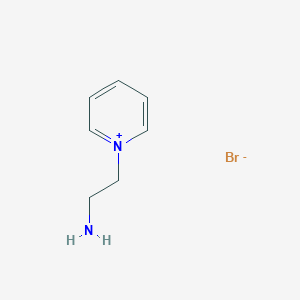
Pyridinium, 1-(2-aminoethyl)-, bromide
Übersicht
Beschreibung
Pyridinium, 1-(2-aminoethyl)-, bromide is a chemical compound that is widely used in scientific research due to its unique properties. This compound is a quaternary ammonium salt that is commonly referred to as AEBSF. It is a potent inhibitor of serine proteases and is often used in biochemical and physiological studies to investigate the role of these enzymes in various biological processes.
Wirkmechanismus
AEBSF works by irreversibly binding to the active site of serine proteases. This binding prevents the enzymes from carrying out their normal functions and leads to their inactivation. The mechanism of action of AEBSF is similar to that of other serine protease inhibitors, such as phenylmethylsulfonyl fluoride (PMSF).
Biochemical and physiological effects:
AEBSF has been shown to have a number of biochemical and physiological effects. In addition to its role as a serine protease inhibitor, it has also been shown to inhibit other enzymes, such as acetylcholinesterase and carboxypeptidase A. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of conditions such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
AEBSF has a number of advantages and limitations for use in lab experiments. One advantage is that it is a potent inhibitor of serine proteases and can be used at low concentrations. It is also relatively stable and has a long shelf life. However, it is not effective against all serine proteases and may have off-target effects on other enzymes. It is also relatively expensive compared to other serine protease inhibitors.
Zukünftige Richtungen
There are a number of future directions for research on AEBSF. One area of interest is the development of more selective serine protease inhibitors that target specific enzymes. Another area of interest is the use of AEBSF in the treatment of inflammatory conditions, such as arthritis. Additionally, researchers may investigate the effects of AEBSF on other biological processes, such as cell signaling and gene expression. Overall, AEBSF is a valuable tool for scientific research and has the potential to lead to new discoveries in a variety of fields.
Wissenschaftliche Forschungsanwendungen
AEBSF has a wide range of applications in scientific research. It is commonly used as an inhibitor of serine proteases, such as trypsin and chymotrypsin, in biochemical assays. These enzymes play important roles in various biological processes, such as blood coagulation, digestion, and inflammation. By inhibiting these enzymes, researchers can study their functions and the effects they have on these processes.
Eigenschaften
IUPAC Name |
2-pyridin-1-ium-1-ylethanamine;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2.BrH/c8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQPBXPLDBGBKP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CCN.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469240 | |
| Record name | Pyridinium, 1-(2-aminoethyl)-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridinium, 1-(2-aminoethyl)-, bromide | |
CAS RN |
888502-48-5 | |
| Record name | Pyridinium, 1-(2-aminoethyl)-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




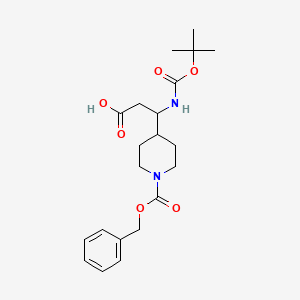
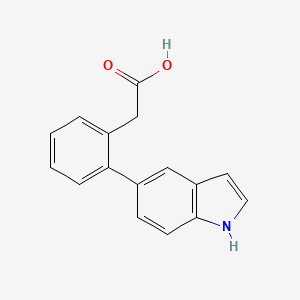

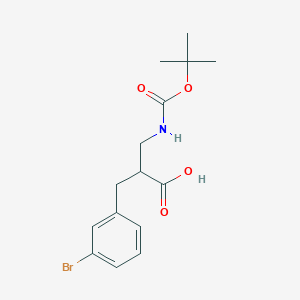


![6-Iodoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B3195151.png)


